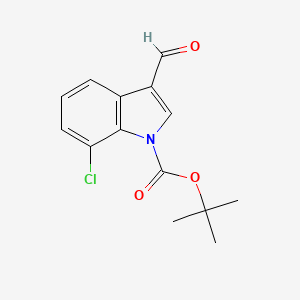
tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate typically involves the Vilsmeier formylation of a 7-chloroindole derivative. The process begins with the preparation of 7-chloroindole, which is then subjected to formylation using the Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position. The resulting 3-formyl-7-chloroindole is then protected with a tert-butyl group at the nitrogen atom using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 7-chloro-3-carboxy-1H-indole-1-carboxylate.
Reduction: 7-chloro-3-hydroxymethyl-1H-indole-1-carboxylate.
Substitution: 7-substituted-3-formyl-1H-indole-1-carboxylate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various functionalized indoles, which are valuable intermediates in organic synthesis .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activities of indole-based compounds, including their anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: It is investigated for its role in the synthesis of pharmaceutical agents targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole core. The formyl group at the 3-position and the chlorine atom at the 7-position contribute to its reactivity and binding affinity. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 7-bromo-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 7-methyl-3-formyl-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of the chlorine atom at the 7-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or methyl counterparts. Additionally, the chlorine atom can influence the compound’s biological activity by affecting its interaction with target proteins.
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
tert-butyl 7-chloro-3-formylindole-1-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 |
InChI Key |
ORHHXQZYTBZMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


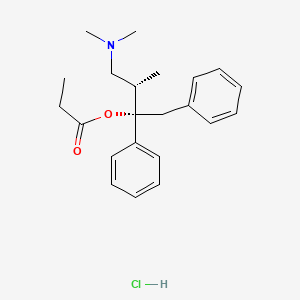
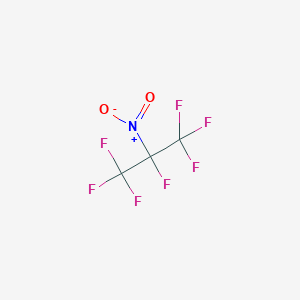
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
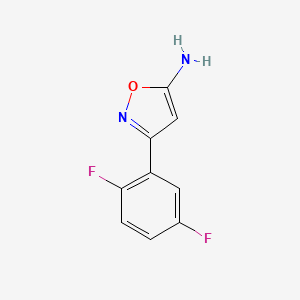
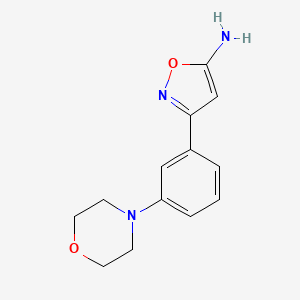
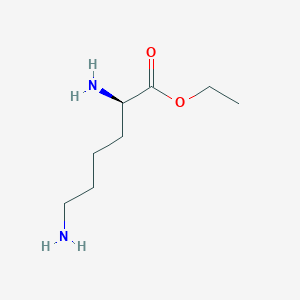
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)

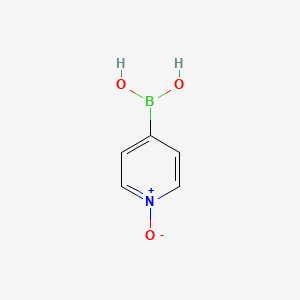
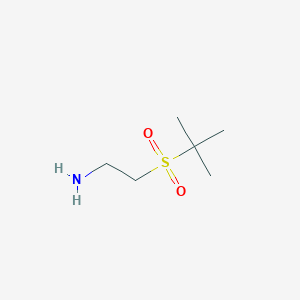
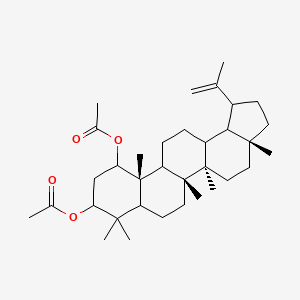
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
